11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one
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Overview
Description
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one is a chemical compound with the molecular formula C15H10O6 and a molecular weight of 286.236 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a xanthene core
Preparation Methods
The synthesis of 11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the dioxolo ring: The xanthene intermediate is then reacted with appropriate reagents to introduce the dioxolo ring.
Hydroxylation and methoxylation: The final steps involve hydroxylation and methoxylation to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and selectivity.
Scientific Research Applications
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects.
Comparison with Similar Compounds
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Coumarins: These compounds have a similar dioxolo ring structure but differ in their core structure, resulting in different reactivity and applications.
Flavonoids: These natural compounds have structural similarities but are more complex and have diverse biological activities.
Properties
CAS No. |
639092-09-4 |
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Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
11-hydroxy-6-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C15H10O6/c1-18-8-4-2-3-7-12(16)11-9(21-14(7)8)5-10-15(13(11)17)20-6-19-10/h2-5,17H,6H2,1H3 |
InChI Key |
BOCRUMMPPOXDES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC4=C(C(=C3C2=O)O)OCO4 |
Origin of Product |
United States |
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